molecular formula C22H32N2O6S3 B3599141 5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE

5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B3599141
M. Wt: 516.7 g/mol
InChI Key: NASVFFHOOCNGHI-UHFFFAOYSA-N
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Description

5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by multiple sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(diethylsulfamoyl)-4-methylbenzoic acid . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its multiple sulfonamide groups, which enhance its potential for forming strong interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[3-(diethylsulfamoyl)-4-methylphenyl]sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6S3/c1-7-23(8-2)32(27,28)21-15-19(13-11-17(21)5)31(25,26)20-14-12-18(6)22(16-20)33(29,30)24(9-3)10-4/h11-16H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASVFFHOOCNGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZENESULFONYL]-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE

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